molecular formula C21H23ClN2O3S B11597667 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11597667
M. Wt: 418.9 g/mol
InChI Key: MNLFFKLOGJMAIE-ATVHPVEESA-N
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Description

(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a cyclohexyl ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This is often done via a Grignard reaction or other alkylation methods.

    Attachment of the chlorinated methoxyphenyl group: This step involves the use of chlorinated methoxyphenyl derivatives and appropriate coupling reactions.

    Final assembly and purification: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar chlorinated aromatic structure but lack the imidazolidinone and cyclohexyl groups.

    Heparinoids: These compounds share some structural similarities but are primarily used for their anticoagulant properties.

Uniqueness

(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H23ClN2O3S/c1-4-10-27-19-16(22)11-14(13-18(19)26-3)12-17-20(25)24(21(28)23(17)2)15-8-6-5-7-9-15/h1,11-13,15H,5-10H2,2-3H3/b17-12-

InChI Key

MNLFFKLOGJMAIE-ATVHPVEESA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Cl)OCC#C)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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